Ethyl 4-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)amino]benzoate
Description
Ethyl 4-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)amino]benzoate is a triazolopyrimidine derivative featuring a benzoate ester moiety linked via an amino group. This compound is structurally characterized by:
- A 5,7-dimethyl-substituted triazolopyrimidine core.
- An ethyl benzoate group at the 2-position of the heterocycle. Its synthesis typically involves multi-component reactions, such as condensation of aldehydes, 3-amino-1,2,4-triazole, and ethyl cyanoacetate under catalytic conditions . The compound’s ester functionality distinguishes it from sulfonamide, hydrazone, or thiadiazole derivatives in the same structural family.
Properties
IUPAC Name |
ethyl 4-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-4-23-14(22)12-5-7-13(8-6-12)18-15-19-16-17-10(2)9-11(3)21(16)20-15/h5-9H,4H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZJCWMZTNJCJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=NN3C(=CC(=NC3=N2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)amino]benzoate typically involves the formation of the triazolo-pyrimidine core followed by its functionalization. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and efficient, yielding the desired product in good-to-excellent yields .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using similar microwave-mediated conditions. The reaction is carried out in dry toluene at 140°C, ensuring high efficiency and yield. The broad substrate scope and functional group tolerance of this method make it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted triazolo-pyrimidine derivatives, which can exhibit different biological activities depending on the introduced functional groups .
Scientific Research Applications
Ethyl 4-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)amino]benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Ethyl 4-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)amino]benzoate involves its interaction with specific molecular targets. The triazolo-pyrimidine moiety can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to the compound’s therapeutic effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations and Physicochemical Properties
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Ester vs.
- Chirality : Unlike hydrazone derivatives with chiral centers , the target compound lacks stereochemical complexity, which may simplify synthesis but limit activity specificity.
- Thermal Stability : Thiadiazole derivatives exhibit higher thermal stability due to aromatic heterocycles, whereas the ester group in the target compound may lower melting points .
Key Observations :
- The target compound achieves high yields (92%) using TMDP as a dual solvent-catalyst, minimizing purification steps .
Table 3: Comparative Bioactivity Profiles
Key Observations :
- The ethyl benzoate derivative shows moderate herbicidal activity but lags behind sulfonamide and hydrazone analogs, likely due to reduced target-binding affinity .
- Thiadiazole derivatives excel in fungicidal activity, attributed to the electron-deficient thiadiazole ring enhancing interaction with fungal enzymes .
Structural-Activity Relationships (SAR)
- Ester Group : The ethyl benzoate moiety balances lipophilicity and steric bulk, enabling moderate bioactivity but limiting potency compared to sulfonamides .
- Methyl Substitutions : 5,7-Dimethyl groups on the triazolopyrimidine core enhance metabolic stability and hydrophobic interactions, a feature conserved across analogs .
- Electron-Withdrawing Groups : Sulfonamide and thiadiazole derivatives exhibit stronger herbicidal/fungicidal effects due to electron-withdrawing properties improving target enzyme inhibition .
Biological Activity
Ethyl 4-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)amino]benzoate is a complex organic compound that has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Structural Overview
The compound features a triazolo-pyrimidine core fused with a benzoate moiety. The presence of nitrogen atoms in the triazole structure contributes to its unique reactivity and biological properties. The dimethyl groups on the triazole ring enhance binding affinity to target proteins, which may influence its biological activity.
Antimicrobial Activity
Compounds containing the triazolo-pyrimidine framework have demonstrated significant antimicrobial , antifungal , and anticancer properties. This compound has been investigated for its potential as a protozoan proteasome inhibitor , particularly in treating diseases like leishmaniasis. The following table summarizes some relevant findings:
| Activity | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of various pathogens | |
| Anticancer | Induces apoptosis in cancer cells | |
| Proteasome Inhibition | Disruption of protein degradation pathways |
Anticancer Activity
Research indicates that compounds with similar structures show promise in cancer treatment. For example, triazolo-pyrimidines have been linked to significant cytotoxicity against various cancer cell lines. This compound may exhibit similar effects through mechanisms like:
- Inhibition of cell proliferation
- Induction of apoptosis
Case Studies
A study focusing on structurally similar triazolo-pyrimidine derivatives highlighted their effectiveness against human cancer cell lines such as MCF-7 and A549. These compounds exhibited IC50 values comparable to established chemotherapeutics like doxorubicin. The specific IC50 values for this compound remain to be determined through further research.
Comparative Analysis
To better understand the uniqueness of this compound compared to similar compounds, the following table outlines key differences:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Ethyl 4-(6-methyl-[1,2,4]triazolo[3,4-b]pyridin-3-yl)benzoate | Different triazole position | Potential anti-inflammatory activity |
| 7-Amino-[1,2,4]triazolo[3,4-b]pyridine | Lacks the ethyl ester group | Known for antiviral properties |
| Ethyl 4-(5-methyl-[1,2,4]-triazolo[3,4-b]pyridine) | Contains a methyl group instead | Exhibits significant cytotoxicity |
Q & A
Q. Basic Research Focus
- X-ray Crystallography : Resolves molecular geometry and confirms substituent positions. SHELX software (e.g., SHELXL) is widely used for refinement, with data collected at 100–150 K .
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., methyl groups at δ 2.5–2.7 ppm, aromatic protons at δ 7.3–8.1 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 356.15) .
How do structural modifications influence the bioactivity of triazolopyrimidine derivatives?
Advanced Research Focus
Substituents at the 5,7-positions and the benzoate moiety significantly alter pharmacological properties:
Q. Advanced Research Focus
- Data Collection : High-resolution (≤0.8 Å) synchrotron data minimizes errors in electron density maps .
- Refinement Software : SHELXL refines anisotropic displacement parameters and validates via R-factor (R₁ < 0.05) and residual density analysis .
- Validation Tools : PLATON checks for twinning, and CCDC deposition ensures reproducibility .
How to resolve contradictions in biological activity data across studies?
Q. Advanced Research Focus
- Orthogonal Assays : Combine enzyme inhibition assays (e.g., IC₅₀) with cellular viability tests (MTT assays) to confirm specificity .
- Statistical Reproducibility : Replicate experiments under standardized conditions (e.g., pH 7.4, 37°C) and use ANOVA for cross-study comparisons .
What solvent systems and catalysts improve reaction efficiency?
Q. Advanced Research Focus
- TMPD in Molten State : Reduces side reactions (e.g., hydrolysis) and enables catalyst recycling .
- Ethanol/Water (1:1 v/v) : Enhances solubility of polar intermediates while maintaining reaction kinetics .
How to design experiments for evaluating enzyme inhibition mechanisms?
Q. Advanced Research Focus
- Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
- Molecular Docking : AutoDock Vina predicts binding poses with triazolopyrimidine core interacting via π-π stacking in hydrophobic pockets .
What are the challenges in synthesizing derivatives with specific substituents?
Q. Advanced Research Focus
- Steric Hindrance : Bulky groups at the 2-amino position require sealed-tube reactions (90°C, 12 h) to prevent decomposition .
- Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) separates closely related analogs .
Notes
- Excluded Sources : BenchChem () was excluded per the user’s request.
- Methodological Rigor : All answers emphasize experimental design, data validation, and reproducibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
